3-(phenethylthio)pyrazin-2(1H)-one

Description

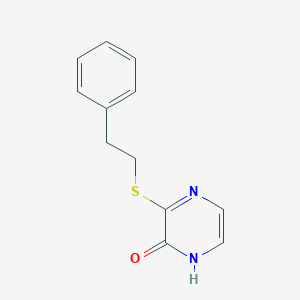

3-(Phenethylthio)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a sulfur-containing phenethylthio substituent at the 3-position of the pyrazin-2(1H)-one core.

Properties

Molecular Formula |

C12H12N2OS |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

3-(2-phenylethylsulfanyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C12H12N2OS/c15-11-12(14-8-7-13-11)16-9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,15) |

InChI Key |

DQDPZTNRGVUGRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NC=CNC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

PDE5 Inhibitors: Pyrido[3,4-b]pyrazin-2(1H)-one Analogs

Key Compound : 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one (PDE5 inhibitor) .

- Structural Differences: The PDE5 inhibitor features a fused pyrido-pyrazinone scaffold with a methoxypyridinyl group at position 7 and a hydroxyethylpiperazine substituent. In contrast, 3-(phenethylthio)pyrazin-2(1H)-one lacks the fused ring system, simplifying its core.

- Functional Impact: The fused pyrido-pyrazinone structure confers exceptional PDE5 potency (IC50 < 1 nM) and selectivity over other PDE isoforms. The phenethylthio analog’s simpler structure may reduce potency but improve synthetic accessibility.

- Pharmacokinetics : The PDE5 inhibitor exhibits robust brain penetration, attributed to its 2-propoxyethyl and hydroxyethylpiperazine groups . The phenethylthio group’s lipophilicity may enhance blood-brain barrier permeability but requires empirical validation.

CRF1 Receptor Ligands: 3-(Phenylamino)pyrazin-2(1H)-one Derivatives

Key Compounds: 3-(Phenylamino)pyrazin-2(1H)-ones developed as positron emission tomography (PET) radioligands for CRF1 receptors .

- Functional Impact: The phenylamino group in CRF1 ligands facilitates interactions with the receptor’s hydrophobic pocket, achieving sub-nanomolar affinity. The phenethylthio group’s sulfur atom may introduce new binding interactions (e.g., van der Waals forces) but could reduce selectivity due to increased flexibility.

- Applications: While phenylamino derivatives failed in primate PET imaging due to off-target binding , the phenethylthio analog’s metabolic stability (via sulfur’s resistance to oxidation) might improve in vivo performance.

Kinase Inhibitors: Marine-Derived Pyrazin-2(1H)-ones

Key Compounds : Hamacanthin-derived pyrazin-2(1H)-ones targeting PDGFR (IC50 < 1 µM) .

- Structural Differences: Marine analogs feature 3,5-disubstituted pyrazinones (e.g., halogenated aryl groups), optimizing ATP-binding pocket interactions. The phenethylthio substituent at position 3 may mimic these interactions but lacks the 5-position modification critical for potency.

- Functional Impact: Hamacanthin derivatives exhibit nanomolar activity against PDGFR-dependent cancer cells. The phenethylthio analog’s activity remains uncharacterized, but its thioether group could enhance hydrophobic interactions with kinase domains.

A3 Adenosine Receptor (A3AR) Antagonists

Key Compound : SYJA385 (Ki = 386 nM for A3AR) .

- Structural Differences: SYJA385 incorporates a pyrazinone core with a trifluoromethylphenyl group, while this compound uses a phenethylthio substituent.

- Functional Impact : SYJA385’s moderate affinity highlights the challenge of balancing A3AR selectivity and potency. The phenethylthio group’s bulk may improve receptor occupancy but requires structural optimization to reduce Ki values.

Substituent Effects on Bioactivity

- Position 3 : Critical for target engagement. Thioether groups (e.g., phenethylthio) enhance lipophilicity and metabolic stability compared to oxygen or nitrogen substituents .

- Position 5/6 : Modifications here (e.g., methoxypyridinyl in PDE5 inhibitors) improve selectivity and potency .

- Core Rigidity: Fused-ring systems (e.g., pyrido-pyrazinones) restrict conformational flexibility, enhancing target affinity .

Q & A

Q. What are the common synthetic routes for preparing 3-(phenethylthio)pyrazin-2(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine precursors and phenethylthiol derivatives. For example, describes analogous pyrazin-2(1H)-one syntheses using glyoxal and substituted phenylglyoxals under alkaline conditions, followed by acidification. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution of thiol groups .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions optimize thiolate ion formation for efficient coupling .

- Temperature : Reflux conditions (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation of thiols .

Yield optimization often involves chromatographic purification (e.g., silica gel) and spectroscopic validation (NMR, MS) .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm for pyrazine) and thioether linkages (δ 2.8–3.5 ppm for CH₂-S) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₂H₁₂N₂OS: calc. 232.07 Da) and detects fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves stereoelectronic effects in the pyrazinone core, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like phosphodiesterases (PDEs) or kinases using fluorescence-based kits (e.g., PDE5 inhibition, as in ) .

- Antimicrobial Screening : Microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., CRF1 receptors, as in ) to evaluate affinity .

Advanced Research Questions

Q. How can reaction pathways be optimized to resolve low yields in the thiylation of pyrazin-2(1H)-one derivatives?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., oxidation of thiols or ring decomposition). Strategies include:

- Protecting Groups : Use tert-butylthiol to minimize oxidation, followed by deprotection .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr) and improves regioselectivity .

- Ugi Multicomponent Reactions : Combine amines, carbonyls, and isocyanides for one-pot assembly, enhancing bond-forming efficiency (85–92% yields reported in ) .

Monitor intermediates via LC-MS to identify bottlenecks .

Q. What strategies are effective for resolving contradictions in biological activity data across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or compound solubility. Mitigation steps:

- Solubility Optimization : Use DMSO/cosolvent systems (e.g., PEG-400) and confirm stability via HPLC .

- Orthogonal Assays : Validate PDE inhibition () with cAMP/cGMP ELISA and compare to fluorogenic substrates .

- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed bioactivity .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock) reconcile SAR with conflicting experimental data .

Q. How can in vivo models be designed to evaluate the neuropharmacological potential of this compound?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Assess logP (optimal 2–3) and P-gp efflux ratios using MDCK-MDR1 cells .

- Rodent Models : Spontaneously hypertensive rats (SHR) for cardiovascular effects () or tail-suspension tests for antidepressant activity .

- PET Imaging : Radiolabel with ¹⁸F (as in ) to quantify brain uptake and target engagement .

- Toxicokinetics : Measure plasma half-life (t₁/₂) and organ distribution via LC-MS/MS .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on the pyrazin-2(1H)-one scaffold?

- Methodological Answer :

- DFT Calculations : Gaussian09 simulations determine electron density maps; C3/C5 positions are typically more electrophilic due to resonance stabilization .

- Hammett σ Constants : Meta-substituents (e.g., -SPh) direct electrophiles to C6 via inductive effects .

- Molecular Orbital Analysis : Frontier orbitals (HOMO/LUMO) identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.